Home > Products > Screening Compounds P114168 > Orconazole nitrate
Orconazole nitrate - 66778-38-9

Orconazole nitrate

Catalog Number: EVT-10990577
CAS Number: 66778-38-9
Molecular Formula: C18H16Cl3N3O4
Molecular Weight: 444.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Orconazole nitrate is a synthetic compound primarily known for its antifungal properties. It belongs to the class of imidazole derivatives, which are widely utilized in pharmaceutical applications, particularly for the treatment of fungal infections. The compound is characterized by its ability to inhibit the growth of various fungi, making it a valuable agent in both clinical and agricultural settings.

Source

Orconazole nitrate is derived from orconazole, a broad-spectrum antifungal agent. The synthesis of orconazole nitrate typically involves the nitration of orconazole, introducing a nitro group into its molecular structure. This modification enhances its pharmacological properties and expands its potential applications.

Classification

Orconazole nitrate can be classified as follows:

  • Chemical Class: Imidazole derivative
  • Functional Group: Nitro group
  • Pharmacological Category: Antifungal agent
Synthesis Analysis

Methods

The synthesis of orconazole nitrate generally involves two main steps: the synthesis of orconazole and the subsequent nitration process.

  1. Synthesis of Orconazole:
    • The initial step typically includes the condensation of appropriate aromatic compounds with imidazole derivatives, followed by necessary functional group modifications to yield orconazole.
  2. Nitration Process:
    • The nitration of orconazole can be performed using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure selective nitration at the desired position on the aromatic ring.

Technical Details

  • Reagents Used: Concentrated nitric acid, sulfuric acid, or other nitrating agents.
  • Reaction Conditions: Temperature control is crucial; reactions are often carried out at low temperatures to minimize side reactions.
  • Yield Optimization: Various solvents and catalysts may be employed to optimize yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of orconazole nitrate features a core imidazole ring with a nitro substituent. The presence of the nitro group significantly influences its electronic properties and biological activity.

Data

  • Molecular Formula: C₁₃H₁₁N₃O₃
  • Molecular Weight: Approximately 253.25 g/mol
  • Structural Representation:
    • The imidazole ring is fused with an aromatic system, and the nitro group is typically positioned para to the imidazole nitrogen atom.
Chemical Reactions Analysis

Reactions

Orconazole nitrate undergoes various chemical reactions that are significant for its antifungal activity:

  1. Reduction Reactions:
    • The nitro group can be reduced under specific conditions to form corresponding amines, which may exhibit different biological activities.
  2. Substitution Reactions:
    • The compound can participate in electrophilic substitution reactions due to the presence of electron-rich aromatic systems.

Technical Details

  • Reagents for Reduction: Common reducing agents include iron powder or catalytic hydrogenation methods.
  • Conditions for Substitution: Reactions typically require strong electrophiles and can be influenced by temperature and solvent choice.
Mechanism of Action

Process

The antifungal mechanism of action for orconazole nitrate primarily involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. By disrupting this pathway, orconazole nitrate compromises the integrity of fungal cells, leading to cell death.

Data

  • Target Enzyme: Lanosterol demethylase (a key enzyme in ergosterol synthesis).
  • Effect on Fungi: The compound exhibits broad-spectrum antifungal activity against various pathogenic fungi, including species from the Candida and Aspergillus genera.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Approximately 120–125 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • pH Sensitivity: Activity may vary with pH changes; optimal activity is often observed in slightly acidic environments.
Applications

Scientific Uses

Orconazole nitrate is utilized in various scientific fields:

  1. Pharmaceutical Development:
    • As an antifungal agent in topical formulations for treating dermatophyte infections.
  2. Agricultural Applications:
    • Employed as a fungicide in crop protection to manage fungal diseases effectively.
  3. Research Studies:
    • Investigated for its potential effects on other biological pathways beyond antifungal activity, including anti-inflammatory properties.
Historical Development and Pharmacological Classification of Imidazole Antifungals

Discovery and Patent History of Econazole Nitrate in the Context of Azole Antifungal Development

Econazole nitrate, chemically designated as (RS)-1-{2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-imidazole nitrate, emerged from systematic antifungal research in the late 1960s. Patented in 1968 by Janssen Pharmaceutica, it received medical approval in 1974, marking a significant advancement in the imidazole class [3] [8]. This development occurred during a transformative era in antifungal therapy, where researchers sought alternatives to polyene antibiotics (e.g., nystatin), which were limited by systemic toxicity and poor bioavailability. The first-generation imidazoles, including clotrimazole (1969) and miconazole (1971), demonstrated that nitrogen-containing heterocycles could disrupt fungal membrane integrity via cytochrome P450 inhibition. Econazole was structurally optimized from miconazole, featuring strategic halogen substitutions that enhanced its antifungal spectrum and topical penetration [5] [9].

The patent landscape reflects continuous innovation in formulation technology. For example, US Patent US9358209B2 (2016) protects an aerosol foam delivery system, improving Econazole's absorption in nail beds for onychomycosis treatment [1] [6]. Subsequent patents, such as US12303491B2, cover mucoadhesive films for oral candidiasis, leveraging poly(vinyl alcohol) hydrogels for sustained drug release [7]. As of 2025, one active patent shields Econazole nitrate compositions, with expired patents covering earlier cream formulations [8] [10].

Table 1: Key Milestones in Econazole Nitrate Development

YearEventSignificance
1968Initial patent filingStructural optimization from miconazole scaffold
1974Medical approvalFirst topical formulations for tinea infections
1982FDA approval of Spectazole® creamMarketed by Alvogen for cutaneous candidiasis
2013ECOZA® foam approval (Resilia Pharma)Enhanced delivery for intertriginous areas
2024Mucoadhesive hydrogel filmsSustained-release for oral candidiasis

Structural-Activity Relationship Analysis: Econazole Derivatives and Molecular Optimization

Econazole’s molecular structure comprises three pharmacophores critical for antifungal activity:

  • Imidazole Ring: Coordinates with the heme iron of fungal lanosterol 14α-demethylase (CYP51), blocking ergosterol biosynthesis. The sp²-hybridized nitrogens enable hydrogen bonding with enzyme active sites [4] [9].
  • Halogenated Aromatic Systems: The 2,4-dichlorophenyl group enhances lipophilicity, promoting membrane penetration. The 4-chlorobenzyl ether moiety stabilizes drug-enzyme interactions via van der Waals forces [1] [3].
  • Ether Linkage: The -OCH₂- spacer between the chlorobenzyl and dichlorophenyl groups provides conformational flexibility, allowing optimal positioning in CYP51’s hydrophobic pocket [1].

Derivatives lacking the imidazole ring (e.g., early nitroimidazoles) lose antifungal activity but retain antiprotozoal effects, underscoring the scaffold’s specificity [3]. Molecular optimization efforts focused on halogen positioning:

  • 2,4-Dichloro Configuration: Maximizes steric complementarity with CYP51’s substrate-binding cleft, improving Trichophyton rubrum inhibition 12-fold versus non-halogenated analogs [1].
  • Nitrate Salt Formation: Enhances water solubility and keratin affinity, crucial for topical retention in stratum corneum [6] [9].

Table 2: Structural Elements and Functional Impact in Econazole Nitrate

Structural ElementRole in Antifungal ActivityBiological Consequence
Imidazole ringHeme iron coordination at CYP51 active siteErgosterol depletion; membrane destabilization
2,4-Dichlorophenyl groupHydrophobic anchoring to enzyme subsitesBroad-spectrum activity against dermatophytes
4-Chlorobenzyl etherEnhanced membrane permeabilitySuperior epidermal penetration vs. clotrimazole
Nitrate counterionPolarity modulationImproved solubility in sebum-rich environments

Comparative Pharmacological Profiling Within the Imidazole/Triazole Therapeutic Class

Econazole belongs to the broader azole antifungal class, subdivided into imidazoles (two nitrogens in the azole ring) and triazoles (three nitrogens). Key pharmacological distinctions include:

Spectrum and Potency

  • Dermatophytes: Econazole’s MIC90 for Trichophyton mentagrophytes is 0.5 µg/mL, comparable to ketoconazole (0.25 µg/mL) but 4-fold lower than clotrimazole (2.0 µg/mL) [1] [9].
  • Candida spp.: Against C. albicans, Econazole (MIC90: 1 µg/mL) outperforms miconazole (MIC90: 4 µg/mL) due to superior cell wall penetration [7] [9].
  • Nondermatophyte Molds: Econazole exhibits moderate activity against Aspergillus fumigatus (MIC90: 8 µg/mL), whereas triazoles like itraconazole (MIC90: 0.5 µg/mL) are superior due to enhanced affinity for mold CYP51 isoforms [9].

Mechanistic Selectivity

While all azoles inhibit CYP51, Econazole’s imidazole ring exhibits 10-fold lower affinity for human CYP3A4 than ketoconazole, reducing systemic drug interaction risks. However, triazoles (e.g., fluconazole) achieve >100-fold selectivity via diminished heme coordination kinetics [4] [9].

Physicochemical Properties

Econazole’s logP (partition coefficient) of 5.8 enables high stratum corneum retention but limits aqueous solubility (0.03 mg/mL). Newer formulations address this:

  • Foams/Aerosols: Propellant-based systems (e.g., ECOZA®) increase drug dispersion in hair follicles [1] [6].
  • Hydrogels: Poly(vinyl alcohol) matrices prolong buccal mucosa contact time, doubling C. albicans eradication versus oral suspensions [7].

Table 3: Pharmacological Comparison of Representative Azole Antifungals

ParameterEconazoleClotrimazoleKetoconazoleFluconazole
Azole SubclassImidazoleImidazoleImidazoleTriazole
CYP51 IC50 (nM)401201580
LogP5.85.44.50.5
T. rubrum MIC90 (µg/mL)0.52.00.25>64
C. albicans MIC90 (µg/mL)1.04.02.00.5
Topical BioavailabilityHighModerateHighLow

Therapeutic Applications

Econazole’s pharmacological profile dictates its niche:

  • Cutaneous Infections: Superior epidermal permeation makes it first-line for tinea pedis and corporis [1] [3].
  • Mucosal Candidiasis: Mucoadhesive hydrogels sustain salivary drug levels >MIC for 12h, outperforming nystatin suspensions [7].
  • Onychomycosis: Foam formulations achieve nail plate concentrations >32× MIC after 14 days [6].

Properties

CAS Number

66778-38-9

Product Name

Orconazole nitrate

IUPAC Name

1-[2-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid

Molecular Formula

C18H16Cl3N3O4

Molecular Weight

444.7 g/mol

InChI

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-6-4-13(5-7-14)18(10-23-9-8-22-12-23)24-11-15-16(20)2-1-3-17(15)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)

InChI Key

DMCCWOOTCTWSHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.